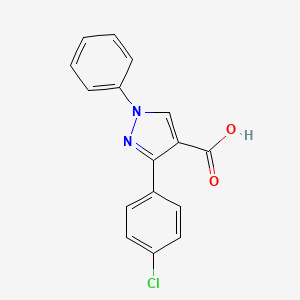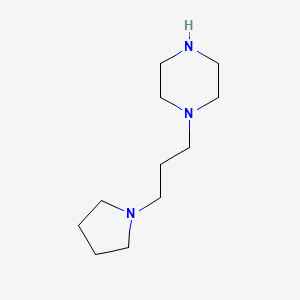
1-(3-Pyrrolidinopropyl)Piperazin
Übersicht
Beschreibung
“1-(3-Pyrrolidinopropyl)Piperazine” is an organic compound with the empirical formula C11H23N3 and a molecular weight of 197.32 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “1-(3-Pyrrolidinopropyl)Piperazine” consists of a six-membered ring containing two opposing nitrogen atoms . The SMILES string representation of the molecule is C1CCN(C1)CCCN2CCNCC2 .Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Anti-mikrobielle Mittel
Derivate von „1-(3-Pyrrolidinopropyl)Piperazin“ wurden auf ihr Potenzial als anti-mikrobielle Mittel untersucht. Die Struktur der Verbindung ermöglicht die Synthese verschiedener Derivate, die eine signifikante Aktivität gegen eine Reihe bakterieller und fungaler Krankheitserreger aufweisen. Die stickstoffhaltige heterocyclische Verbindung dient als Gerüst für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduziertem Resistenzen .
Arzneimittelforschung: Kinase-Hemmung
Im Bereich der Arzneimittelforschung, insbesondere bei der Entwicklung von Kinase-Inhibitoren, spielt „this compound“ eine entscheidende Rolle. Kinase-Inhibitoren sind bei der Behandlung von Krankheiten wie Krebs von entscheidender Bedeutung, da sie Signalwege unterbrechen können, die das Tumorwachstum und das Überleben fördern. Derivate dieser Verbindung haben vielversprechende Ergebnisse bei der Hemmung der Kinaseaktivität gezeigt, einem wichtigen Ziel in der Onkologie .
Organische Synthese: Heterocyclische Bausteine
Die Verbindung wird als Baustein in der organischen Synthese verwendet, insbesondere beim Aufbau komplexer heterocyclischer Strukturen. Ihre Vielseitigkeit in Reaktionen ermöglicht es Chemikern, eine große Auswahl an heterocyclischen Verbindungen zu erzeugen, die in der pharmazeutischen Chemie und Materialwissenschaft unerlässlich sind .
Medizinische Chemie: Entwicklung neurologischer Medikamente
Piperazin-Derivate, einschließlich „this compound“, werden häufig bei der Entwicklung von Medikamenten eingesetzt, die auf neurologische Erkrankungen abzielen. Diese Verbindungen können die Blut-Hirn-Schranke überwinden und wurden in die Molekülstruktur von Medikamenten für Erkrankungen wie Schizophrenie und Depression integriert .
Materialwissenschaften: Organische Materialien
In der Materialwissenschaft werden Derivate von „this compound“ verwendet, um organische Materialien mit spezifischen Eigenschaften zu erzeugen. Diese Materialien finden in verschiedenen Branchen Anwendung, darunter die Elektronik, wo sie als leitfähige Polymere oder als Komponenten in organischen Leuchtdioden (OLEDs) verwendet werden können .
Bioaktive Moleküle: Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von Derivaten von „this compound“ machen sie wertvoll in der Forschung an bioaktiven Molekülen. Antioxidantien spielen eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress, der an zahlreichen Krankheiten beteiligt ist, darunter neurodegenerative Erkrankungen und Krebs .
Chemische Synthese: Cyclisierungsreaktionen
Diese Verbindung ist ein wichtiges Instrument bei Cyclisierungsreaktionen, einem grundlegenden Prozess in der chemischen Synthese. Sie erleichtert die Bildung cyclischer Strukturen, die ein Kernbestandteil vieler organischer Verbindungen sind, darunter Pharmazeutika und Agrochemikalien .
Biologische Forschung: Antitumoraktivität
Die Forschung zur Antitumoraktivität von Derivaten von „this compound“ ist noch nicht abgeschlossen. Es wurde festgestellt, dass diese Verbindungen Eigenschaften aufweisen, die das Wachstum von Tumorzellen hemmen können, was sie zu potenziellen Kandidaten für die Krebstherapie macht .
Safety and Hazards
“1-(3-Pyrrolidinopropyl)Piperazine” is classified as Eye Damage 1, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3. It has the signal word “Danger”. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
The primary target of 1-(3-Pyrrolidinopropyl)Piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-(3-Pyrrolidinopropyl)Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can lead to a series of downstream effects, primarily resulting in the paralysis of parasites .
Pharmacokinetics
It is known that upon entry into the systemic circulation, similar compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of 1-(3-Pyrrolidinopropyl)Piperazine’s action primarily result in the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Action Environment
Like many chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXVYOQQRAMPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371946 | |
| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224309-80-2 | |
| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 224309-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







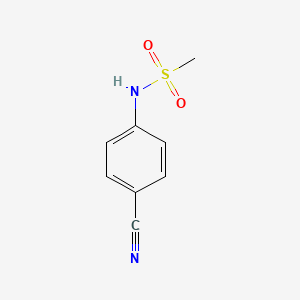

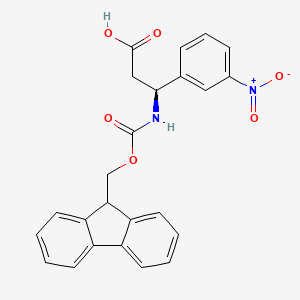
![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)


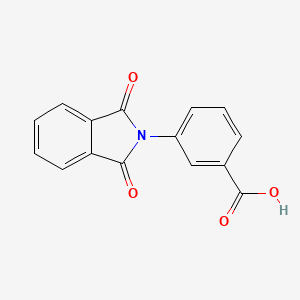

![2-(4-Nitrophenyl)Benzo[D]Thiazole](/img/structure/B1363415.png)
